molecular formula C20H21FN2O2 B5803951 [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone

[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone

Cat. No. B5803951
M. Wt: 340.4 g/mol
InChI Key: DSXZJLOUKQEJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone, also known as FP-methyl, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the modulation of dopamine release in the brain. This modulation of dopamine release is believed to be responsible for the behavioral effects of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone, including its potential as a treatment for addiction.
Biochemical and Physiological Effects:
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is believed to be responsible for its rewarding effects. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone is its potent binding affinity towards the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, one of the limitations of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone is its potential for abuse due to its rewarding effects. Therefore, caution must be exercised when working with this compound in the laboratory.

Future Directions

There are several future directions for the study of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone. One potential direction is the development of drugs based on [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone for the treatment of addiction and other neuropsychiatric disorders. Another potential direction is the study of the role of the dopamine D3 receptor in the regulation of reward and motivation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone and its potential for abuse.

Synthesis Methods

The synthesis of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone involves the reaction of 4-(4-bromophenyl)piperazine with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced using a reducing agent to obtain [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone. This synthesis method has been optimized to yield high purity and high yield of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone.

Scientific Research Applications

[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent binding affinity towards the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone a promising candidate for the development of drugs for the treatment of addiction and other neuropsychiatric disorders.

properties

IUPAC Name

1-[4-(4-benzoyl-2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-19(24)23-12-10-22(11-13-23)18-9-8-16(14-17(18)21)20(25)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXZJLOUKQEJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Benzoyl-2-fluorophenyl)piperazin-1-yl]propan-1-one

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